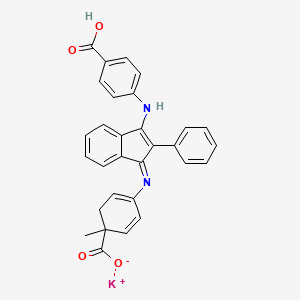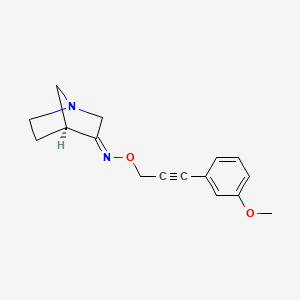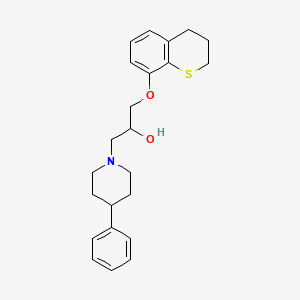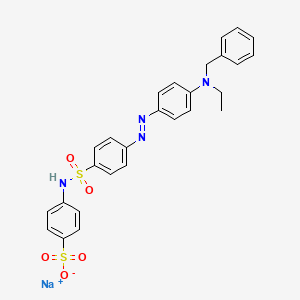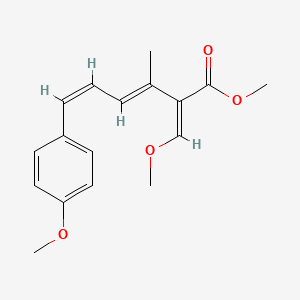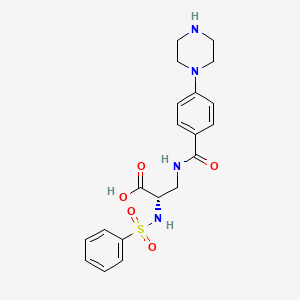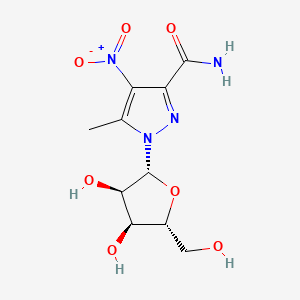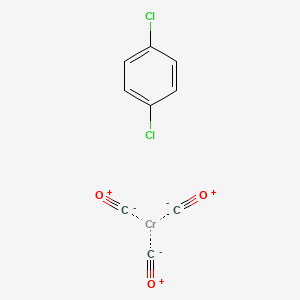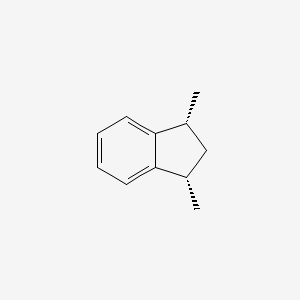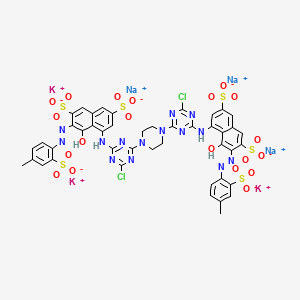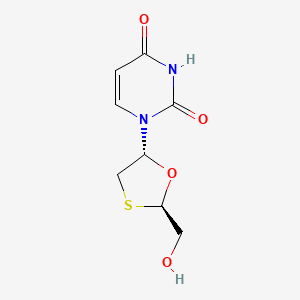
2,4(1H,3H)-Pyrimidinedione, 1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2R-trans)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-Methyl-1,3-Oxathiolane-U is a compound that belongs to the class of 1,3-oxathiolane derivatives. These compounds are known for their unique structural properties, which include a five-membered ring containing both oxygen and sulfur atoms. This structural motif is significant in medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-Methyl-1,3-Oxathiolane-U typically involves the cyclization of appropriate precursors. One common method is the reaction of oxiranes with thiols under basic conditions. For example, the reaction of 2-methyloxirane with a thiol in the presence of a base such as sodium methoxide can yield the desired oxathiolane derivative .
Industrial Production Methods
Industrial production of 1,3-oxathiolane derivatives often involves the use of organocatalysts to promote the cyclization reactions. These methods are advantageous due to their efficiency and the mild reaction conditions required. For instance, the use of nitromethane as a solvent and triethylamine as a base can facilitate the cyclization of strained heterocyclic compounds with heterocumulenes .
化学反応の分析
Types of Reactions
2-Hydroxy-Methyl-1,3-Oxathiolane-U can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfur atom, converting it back to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the oxathiolane ring .
科学的研究の応用
2-Hydroxy-Methyl-1,3-Oxathiolane-U has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential as enzyme inhibitors.
Medicine: Some oxathiolane derivatives have shown antiviral activity, making them candidates for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of 2-Hydroxy-Methyl-1,3-Oxathiolane-U involves its interaction with biological targets through its sulfur and oxygen atoms. These atoms can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and specificity. The molecular pathways involved often include inhibition of enzymes or disruption of protein-protein interactions .
類似化合物との比較
Similar Compounds
1,3-Dioxolane: Similar structure but contains two oxygen atoms instead of one oxygen and one sulfur.
1,3-Dithiolane: Contains two sulfur atoms instead of one oxygen and one sulfur.
Lamivudine: A nucleoside analogue with a similar oxathiolane ring structure used as an antiviral drug.
Uniqueness
2-Hydroxy-Methyl-1,3-Oxathiolane-U is unique due to its specific combination of oxygen and sulfur atoms in the ring, which imparts distinct chemical reactivity and biological activity compared to its analogues. This uniqueness makes it a valuable compound in various fields of research and application .
特性
CAS番号 |
145986-08-9 |
|---|---|
分子式 |
C8H10N2O4S |
分子量 |
230.24 g/mol |
IUPAC名 |
1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O4S/c11-3-7-14-6(4-15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7-/m1/s1 |
InChIキー |
BNVOMPQTQUUYHU-RNFRBKRXSA-N |
異性体SMILES |
C1[C@@H](O[C@H](S1)CO)N2C=CC(=O)NC2=O |
正規SMILES |
C1C(OC(S1)CO)N2C=CC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


